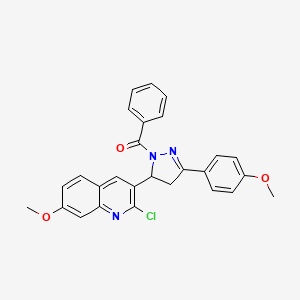

(5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone

Description

The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a pyrazoline-based heterocyclic molecule featuring a quinoline moiety and methoxyphenyl substituents. The structural complexity of this compound arises from the integration of a dihydropyrazole ring linked to a 2-chloro-7-methoxyquinoline group and a 4-methoxyphenyl substituent. Such substitutions are critical for modulating bioactivity and physicochemical properties, as demonstrated in related compounds .

Properties

IUPAC Name |

[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClN3O3/c1-33-20-11-8-17(9-12-20)24-16-25(31(30-24)27(32)18-6-4-3-5-7-18)22-14-19-10-13-21(34-2)15-23(19)29-26(22)28/h3-15,25H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRUGHYJMUFAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)C(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[1-Benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[1-Benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the Z-ring, leading to cell death. Additionally, the compound’s quinoline core can intercalate with DNA, interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazoline Methanone Derivatives

Key Observations :

- The target compound’s 2-chloro-7-methoxyquinoline group distinguishes it from analogs with simpler aromatic substituents (e.g., benzothiazole in or pyridinyl in ).

- The 4-methoxyphenyl group is a common substituent in pyrazoline derivatives, contributing to electron-donating effects that stabilize the dihydropyrazole ring .

Key Observations :

- The synthesis of the target compound likely follows a cyclocondensation strategy similar to , where chalcone derivatives react with hydrazides or acyl chlorides to form the pyrazoline core.

- NaOH is a common catalyst for cyclocondensation, while pyridine facilitates acylation reactions in derivatives with aromatic substituents .

Key Observations :

- The quinoline group in the target compound may confer antitumor properties, akin to benzothiazole derivatives that inhibit cancer cell growth .

Biological Activity

The compound (5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone represents a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple pharmacophoric elements, including a quinoline moiety and a pyrazole ring, which suggest diverse biological activities. This article aims to detail the biological activity of this compound, supported by relevant data tables and research findings.

Structural Characteristics

The compound's structure can be summarized as follows:

- Quinoline Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Pyrazole Ring : Often associated with anti-inflammatory and analgesic effects.

- Substituents : The presence of methoxy groups enhances lipophilicity and may influence binding interactions with biological targets.

Anticancer Properties

Research indicates that the compound interacts with key molecular targets involved in cancer proliferation. Notably, it has been shown to bind to the colchicine site on tubulin, which is crucial for cell division. This interaction can disrupt microtubule dynamics, leading to apoptosis in cancer cells.

The mechanism of action involves:

- Covalent Bond Formation : The compound can form covalent bonds with cysteine residues in proteins, altering their function and potentially influencing various signaling pathways related to cancer progression.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for tumor growth and survival, although specific targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoline | Quinoline backbone | Antimicrobial properties |

| 4-Aminoquinoline | Amino group on quinoline | Antimalarial activity |

| Pyrazolopyrimidine | Pyrazole fused with pyrimidine | Anticancer properties |

This comparison illustrates that while there are compounds with similar frameworks, the specific combination of quinoline and pyrazole in this compound may confer unique biological activities not present in others.

Case Studies

- In Vitro Studies : Various studies have reported the effectiveness of similar compounds against cancer cell lines. For instance, pyrazolo[3,4-b]pyridine derivatives demonstrated promising antituberculotic activity through molecular docking studies that predicted strong binding affinities to target proteins .

- Molecular Docking Studies : Molecular docking simulations suggest that the compound exhibits favorable binding interactions with target proteins involved in cancer pathways. These studies are essential for predicting pharmacokinetic properties and therapeutic efficacy.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization of reaction conditions to maximize yield and purity. The following steps are commonly employed:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the quinoline moiety via cyclization methods.

- Final functionalization to achieve the desired substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.